N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide
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Overview
Description
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound characterized by the presence of pyrrole and thiophene rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives, which share structural similarities, have exhibited various biological activities, including antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that this compound may interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase
Cellular Effects
It is believed that this compound may influence cell function by interacting with specific cellular pathways
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or ethanol to facilitate the reaction .
Chemical Reactions Analysis
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide: This compound shares a similar structure but lacks the thiophene ring, which may result in different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
N'-(2-pyrrol-1-ylbenzoyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(17-18-16(21)14-8-5-11-22-14)12-6-1-2-7-13(12)19-9-3-4-10-19/h1-11H,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMKQJBJJGPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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